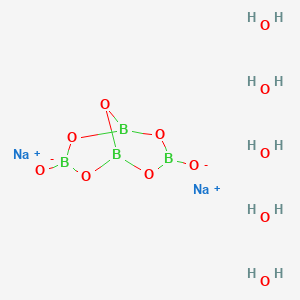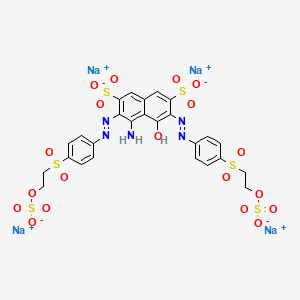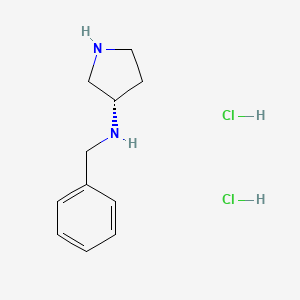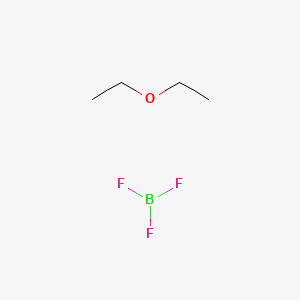
イソドナル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isodonal, also known as Isodonal, is a useful research compound. Its molecular formula is C20H28O6 and its molecular weight is 364.435. The purity is usually 95%.
BenchChem offers high-quality Isodonal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isodonal including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
民間薬としての用途
イソドナルの原料であるIsodon rubescensは、何十年にもわたって様々な病気を治療するために広く使用されてきました。のどの痛み、扁桃炎、風邪や頭痛、気管支炎、慢性肝炎、関節リウマチ、蛇や昆虫の咬傷、そして様々な癌の治療に使用されてきました {svg_1}.
植物化学的組成
Isodon rubescensは、テルペノイド、フラボノイド、ポリフェノール、アルカロイド、アミノ酸、揮発性油など、合計324種類の物質を含んでいます。これらの物質の中で、ジテルペノイドは最も重要な生物活性成分であり、最も豊富に存在しています {svg_2}.
薬理学的活性
薬理学的研究では、Isodon rubescensは、特に抗腫瘍作用や多剤耐性の調節において、著しい生物学的活性を示すことが分かっています {svg_3}. しかし、これらの研究のほとんどはin vitroで行われており、in vivoの詳細な研究はまだ非常に限られています {svg_4}.
品質管理と毒性学
粗抽出物や有効成分の品質管理、および代謝物の同定に関するさらなる研究が必要です {svg_5}. これにより、機能性食品や新薬研究分野における更なる開発と応用のための最新の情報が得られます {svg_6}.
ジテルペノイド研究
過去10年間、Isodon属の植物化学研究に多大な努力が払われてきました。その結果、多くのジテルペノイドが単離・同定されました {svg_7}. これらの新規に報告されたジテルペノイドは、その構造的多様性から、生物学的機能や化学合成研究における新たな知見を生み出しています {svg_8}.
化学合成
構造、分類、生合成経路、生物活性、化学合成など、600種類以上の新しいジテルペノイドがレビューされました {svg_9}. これは、イソドナルが化学合成の分野において潜在力を持っていることを示しています。
作用機序
Isodonal is a N-pentane diterpene compound with potential cytotoxic, antitumor, inhibitory oxidative phosphorylation, and anti-ingestion activities . It can be isolated from the leaves of Isodon wikstroemioides and is used in the study of gastrointestinal diseases, anti-tumor, and anti-inflammatory .
Target of Action
Studies on isodon rubescens, a plant from which isodonal can be isolated, suggest that it has significant biological activities, especially in the modulation of antitumor and multidrug resistance .
Mode of Action
It is suggested that isodonal may interact with its targets to inhibit bacterial growth by disrupting cell membrane permeability and cellular metabolism .
Biochemical Pathways
Isodonal is believed to affect several biochemical pathways. For instance, it has been suggested that Isodonal can down-regulate the expression of LPS-induced pro-inflammatory factors in RAW 264.7 cells. Its anti-inflammatory immune mechanism is related to the activation of the TLR4-NF-κB signaling pathway .
Pharmacokinetics
ADME properties are crucial for understanding a drug’s bioavailability and its potential as a therapeutic agent
Result of Action
It has been suggested that isodonal exhibits strong anti-proliferative and pro-apoptotic effects in human ec cell lines by the activation of the mitochondria-mediated apoptotic pathway, induction of g2/m arrest, as well as increased expression of p53 and p21 .
Action Environment
It is known that environmental factors can significantly influence the action of many compounds
生化学分析
Biochemical Properties
Isodonal has potential cytotoxic, antitumor, inhibitory oxidative phosphorylation and antiingestion activities . The exact enzymes, proteins, and other biomolecules it interacts with are still under investigation. Its diverse range of activities suggests that it likely interacts with a variety of biomolecules in complex ways.
Cellular Effects
Isodonal has been shown to have a variety of effects on cells. It has potential cytotoxic and antitumor activities, suggesting that it may influence cell proliferation and survival . It also has inhibitory effects on oxidative phosphorylation, which could impact cellular energy metabolism
Molecular Mechanism
Its inhibitory effects on oxidative phosphorylation suggest that it may interact with components of the electron transport chain . Its cytotoxic and antitumor activities could involve interactions with proteins involved in cell cycle regulation or apoptosis .
特性
IUPAC Name |
[(1S,1'S,3'R,5S,6S,7S,9S)-3'-formyl-7-hydroxy-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O7/c1-11-13-7-14(25)17-21(8-13,18(11)26)19(27)28-10-22(17)15(9-23)20(3,4)6-5-16(22)29-12(2)24/h9,13-17,25H,1,5-8,10H2,2-4H3/t13-,14+,15-,16+,17-,21+,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDKVFHKMGUXSQ-MVVUPFSZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C(C12COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CCC([C@H]([C@@]12COC(=O)[C@]34[C@H]2[C@H](C[C@H](C3)C(=C)C4=O)O)C=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16964-56-0 |
Source


|
| Record name | (1S,2R,4′aS,5′S,7′S,9′aS)-6-(Acetyloxy)hexahydro-5′-hydroxy-3,3-dimethyl-8′-methylene-1′,9′-dioxospiro[cyclohexane-1,4′(3′H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16964-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q1: What is Isodonal and where is it found?
A1: Isodonal is an ent-kaurane diterpenoid primarily isolated from the leaves of Isodon japonica (also known as Rabdosia japonica) [, , ]. It has also been found in other Isodon species, including Isodon rubescens, Isodon angustifolia, and Isodon ternifolius [, , , ].
Q2: What biological activities have been reported for Isodonal?
A3: Isodonal has shown promising in vitro cytotoxicity against various human tumor cell lines, including HL-60 (acute promyelocytic leukemia), HO-8910 (ovarian cancer), A-549 (lung cancer), DU145 (prostate cancer), and LoVo (colon cancer) [, ]. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.
Q3: Have any Isodonal derivatives been studied?
A4: Yes, several structurally related diterpenoids have been isolated alongside Isodonal, such as isodonoic acid, trichodonin, rabdosin A and B, sodoponin, and epinodosin [, , , ]. These compounds highlight the potential for exploring structural modifications to enhance biological activity or other desirable properties.
Q4: Has the relationship between the structure of Isodonal and its activity been investigated?
A5: While the provided abstracts don't delve into a detailed structure-activity relationship (SAR) study for Isodonal, the isolation and identification of various related diterpenoids from the same plant species provide a foundation for future SAR investigations [, , , ]. Understanding how specific structural features impact Isodonal's activity could be crucial for developing more potent and selective anticancer agents.
Q5: Are there any known challenges associated with the formulation or delivery of Isodonal?
A6: Although not explicitly mentioned in the provided abstracts, the generally poor water solubility of diterpenoids like Isodonal can pose challenges for formulation development and bioavailability []. Future research might explore strategies like nanoparticle formulation, liposomes, microemulsions, polymer micelles, or nanosuspensions to overcome these limitations and enhance its therapeutic potential [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-FMOC-2,8-diazaspiro[4.5]decan-3-one](/img/no-structure.png)

![N-tert-Butoxycarbonylamino-3,4-benzo-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B1144107.png)

![3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144110.png)




